N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide
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Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H29N3O4S and its molecular weight is 479.6. The purity is usually 95%.
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Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
The compound's structure includes a benzo[d][1,3]dioxole moiety, known for its diverse biological activities. The presence of a piperazine ring further enhances its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C22H26N2O4S |
Molecular Weight | 414.52 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
- Piperazine ring incorporation , often achieved via nucleophilic substitution.
- Sulfonamide formation , where the final compound is obtained by reacting an amine with a sulfonyl chloride.
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. A study demonstrated that derivatives of benzo[d][1,3]dioxole show potent cytotoxic effects against various cancer cell lines including HepG2 and HCT116, with IC50 values lower than standard chemotherapeutics like doxorubicin .
Mechanisms of Action:
The anticancer mechanisms are multifaceted:
- EGFR Inhibition: Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Apoptosis Induction: Annexin V-FITC assays confirmed that these compounds can induce apoptosis in cancer cells by activating mitochondrial pathways and altering Bcl-2 family protein expressions .
Case Studies
- HepG2 Cell Line Study:
- HCT116 Cell Line Study:
Additional Biological Activities
Beyond anticancer effects, derivatives of this compound have shown promise in:
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-20-7-10-23(11-8-20)34(30,31)27-18-24(21-9-12-25-26(17-21)33-19-32-25)29-15-13-28(14-16-29)22-5-3-2-4-6-22/h2-12,17,24,27H,13-16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHKHWLUTRBZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.